2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((3-Methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core, a scaffold known for its pharmacological relevance in kinase inhibition and epigenetic modulation . Key structural elements include:
- 3-Methoxybenzylthio group at position 2: This thioether substituent may enhance lipophilicity and influence binding interactions through π-stacking or hydrogen bonding.
- 7-Phenyl group: Aromatic substituents at this position are common in bioactive analogs, contributing to hydrophobic interactions.
- 3-(p-Tolyl) group: The para-methylphenyl moiety introduces steric bulk and modulates electronic properties.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-11-13-21(14-12-18)30-26(31)25-24(23(16-28-25)20-8-4-3-5-9-20)29-27(30)33-17-19-7-6-10-22(15-19)32-2/h3-16,28H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAIBQQAFDONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 1793879-56-7 , belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H23N3O2S
- Molecular Weight : 453.6 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core with various substituents that may influence its biological properties.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrrolo-pyrimidine derivatives, including the target compound. The structure of this compound suggests it may interact with various cellular pathways involved in cancer progression.
- Mechanism of Action :
- Case Studies :
Antioxidant Activity
Antioxidant properties are crucial for compounds that may protect against oxidative stress-related diseases, including cancer.
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo-pyrimidine derivatives often correlates with their structural features.
| Feature | Description | Impact on Activity |
|---|---|---|
| Substituents | Presence of methoxy and thio groups | Enhances lipophilicity and potential receptor interactions |
| Pyrimidine Core | Central structure common in many bioactive compounds | Facilitates interaction with biological targets |
| Phenyl Groups | Contributes to π-stacking interactions with nucleic acids or proteins | Potentially increases binding affinity |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects and Bioactivity Trends
Thioether Modifications
Aromatic Substituents
Core Modifications
- Pyrrolo[3,2-d]pyrimidinone vs.
Research Findings and Implications
- Bioactivity Potential: While Compound 15a was explored as a BRD4 inhibitor , the target compound’s 3-methoxybenzylthio group may favor interactions with cysteine-rich domains in kinases or epigenetic regulators.
- Thermal Stability : Derivatives like 2b exhibit high melting points (>200°C), suggesting the target compound may similarly resist thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
